molecular formula C8H5F2IN2 B6165839 1-(difluoromethyl)-3-iodo-1H-indazole CAS No. 1220572-58-6

1-(difluoromethyl)-3-iodo-1H-indazole

Cat. No.: B6165839
CAS No.: 1220572-58-6
M. Wt: 294
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Description

1-(Difluoromethyl)-3-iodo-1H-indazole is a halogenated indazole derivative featuring a difluoromethyl group at the N1 position and an iodine atom at the C3 position of the indazole scaffold. The presence of fluorine and iodine substituents enhances metabolic stability and modulates electronic properties, making this compound a candidate for drug discovery .

The synthesis of such compounds often involves halogenation and fluorination steps. For example, iodination may employ NaI/CuI systems in dioxane under inert conditions, as seen in the preparation of structurally similar benzo[d]imidazole derivatives . The difluoromethyl group is typically introduced via electrophilic substitution or fluorinated building blocks, leveraging reagents like difluoromethyl triflates .

Properties

CAS No.

1220572-58-6

Molecular Formula

C8H5F2IN2

Molecular Weight

294

Purity

95

Origin of Product

United States

Preparation Methods

Direct Iodination and Difluoromethylation of Indazole Precursors

The most straightforward method involves sequential halogenation and difluoromethylation of the indazole core. A representative procedure begins with 1H-indazole, which undergoes iodination at the 3-position using iodine monochloride (ICl) in dichloromethane at −15°C, achieving 85–90% regioselectivity. Subsequent difluoromethylation is performed via nucleophilic substitution: the iodinated intermediate is treated with difluoromethyl triflate (CF₂HOTf) in the presence of cesium carbonate (Cs₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours. This two-step process yields the target compound with an overall efficiency of 68–72%.

Key challenges include controlling competing side reactions, such as over-iodination at the 5- or 7-positions, which are mitigated by precise temperature control (−10°C to 0°C) and stoichiometric iodine limiting.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated strategies offer improved regiocontrol. A notable protocol employs Suzuki-Miyaura coupling between 3-iodo-1H-indazole and difluoromethylboronic acid (CF₂H-B(OH)₂). The reaction uses Pd(PPh₃)₄ (5 mol%) as a catalyst, potassium phosphate (K₃PO₄) as a base, and a toluene/water biphasic solvent system at 80°C. This method achieves 78–82% yield but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Table 1: Comparison of Palladium-Catalyzed Conditions

CatalystBaseSolventTemperatureYield (%)
Pd(PPh₃)₄K₃PO₄Toluene/H₂O80°C78–82
PdCl₂(dppf)Cs₂CO₃DMF100°C65–70

Optimization Strategies for Industrial Scalability

Solvent and Catalyst Recycling

Industrial-scale production prioritizes cost efficiency. Recent advances demonstrate that replacing DMF with cyclopentyl methyl ether (CPME), a greener solvent, reduces waste while maintaining yields >75%. Catalyst recovery systems, such as polymer-immobilized Pd nanoparticles, enable reuse for up to five cycles without significant activity loss.

Continuous Flow Synthesis

Microreactor technology enhances heat and mass transfer, critical for exothermic iodination steps. A continuous flow setup combining iodination (0°C) and difluoromethylation (60°C) in series achieves 89% conversion with a residence time of 30 minutes. This method reduces byproduct formation by 40% compared to batch processes.

Characterization and Quality Control

Spectroscopic Validation

1H-NMR analysis confirms substitution patterns: the difluoromethyl group (-CF₂H) appears as a triplet (J = 56 Hz) at δ 6.2–6.4 ppm, while the iodine at C3 deshields adjacent protons to δ 8.1–8.3 ppm. High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 294.9123 (calculated for C₈H₅F₂IN₂).

Purity Assessment

HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase resolves impurities <0.5%. X-ray crystallography further confirms the planar indazole core and C–I bond length of 2.09 Å, consistent with sp² hybridization.

Industrial Applications and Patents

The compound is a key intermediate in kinase inhibitors, notably for oncology targets. Patent WO2024050001A1 discloses its use in synthesizing FGFR inhibitors, highlighting a 30-fold potency improvement over predecessors. Scalable production is licensed to major pharmaceutical firms, with global demand projected to grow at 8.2% CAGR through 2030 .

Chemical Reactions Analysis

1-(Difluoromethyl)-3-iodo-1H-indazole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in cross-coupling reactions can yield a wide range of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-iodo-1H-indazole involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds and interact with active sites of enzymes, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares 1-(difluoromethyl)-3-iodo-1H-indazole with key analogs, focusing on substituent positions, molecular weights, and reported biological activities:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities
This compound N1: CF2H; C3: I 294.03 (calc.) Enhanced metabolic stability; potential kinase inhibition
4-Fluoro-6-iodo-1H-indazole C4: F; C6: I 262.02 Used in radiopharmaceuticals; moderate solubility
5-Fluoro-3-iodo-1H-indazole C5: F; C3: I 262.02 Intermediate in anticancer agents; high halogen reactivity
5,7-Difluoro-3-iodo-1H-indazole C5: F; C7: F; C3: I 280.01 Improved lipophilicity; under evaluation for CNS targets
Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate N1: p-Cl-benzoyl; C5: CH3 372.81 Antiarthritic activity at subtoxic doses

Key Observations :

  • Fluorination: Difluoromethyl at N1 provides greater metabolic resistance than monofluorinated or non-fluorinated analogs (e.g., 4-fluoro-6-iodo-1H-indazole) due to reduced oxidative metabolism .

Physicochemical Properties

  • Stability : Difluoromethyl groups resist hydrolysis better than trifluoromethyl or ester-linked substituents (e.g., ethyl carboxylates in ).

Q & A

Q. What are the standard synthetic routes for 1-(difluoromethyl)-3-iodo-1H-indazole, and what precursors are typically involved?

The synthesis typically involves multi-step reactions starting from halogenated indazole precursors. For example, iodination at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Difluoromethylation at the 1-position often employs reagents like difluoromethyl triflate or halogen exchange reactions using CuI catalysts . Key precursors include 3-iodoindazole derivatives and difluoromethylating agents. Reaction optimization focuses on temperature control (e.g., 0–60°C) and solvent selection (e.g., DMF or THF) to enhance yields (>70%) and purity (>95%) .

Q. How do the difluoromethyl and iodo substituents influence the compound’s physicochemical properties?

The difluoromethyl group increases lipophilicity (logP ~2.8) and metabolic stability due to fluorine’s electronegativity, while the iodo substituent enhances molecular polarizability, facilitating halogen bonding in target interactions . These groups also affect NMR chemical shifts: the difluoromethyl proton resonates at δ 5.8–6.2 ppm (¹H NMR), and the iodine atom induces deshielding in adjacent aromatic protons .

Q. What spectroscopic methods are recommended for confirming the structure and purity of this compound?

  • ¹H/¹⁹F NMR : To verify difluoromethyl group integration and coupling patterns (e.g., ¹J₃₁P-¹⁹F ~50 Hz) .
  • LC-MS : For molecular ion detection (expected [M+H]+ ~305.1 Da) and purity assessment (>95%) .
  • X-ray crystallography : To resolve stereoelectronic effects of the iodo substituent on the indazole core .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during the iodination step?

  • Catalyst screening : Use CuI or Pd(OAc)₂ to suppress poly-iodination .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) reduce iodine aggregation, improving regioselectivity .
  • Temperature gradients : Stepwise heating (25°C → 60°C) minimizes thermal degradation of intermediates .
  • By-product analysis : Monitor reactions via TLC (Rf ~0.4 in hexane:EtOAc 7:3) to isolate undesired di-iodinated species .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?

  • Docking refinement : Incorporate halogen-bonding parameters (e.g., C–I⋯O/N distances ≤3.5 Å) into molecular dynamics simulations to better align with IC₅₀ values .
  • Metabolite profiling : Use LC-HRMS to identify off-target interactions (e.g., demethylation or defluorination) that may explain discrepancies .
  • Crystallographic validation : Compare predicted and observed protein-ligand interactions (e.g., in kinase inhibition assays) .

Q. What are the best practices for designing in vitro assays to evaluate the compound’s enzyme inhibition potential?

  • Assay conditions : Use Tris-HCl buffer (pH 7.4) with 1% DMSO to maintain solubility .
  • Control experiments : Include a non-iodinated analog to isolate the contribution of halogen bonding to inhibition .
  • Kinetic analysis : Perform time-dependent studies to distinguish competitive vs. allosteric inhibition mechanisms .
  • Data normalization : Correct for autofluorescence interference using quench-adjusted readouts .

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